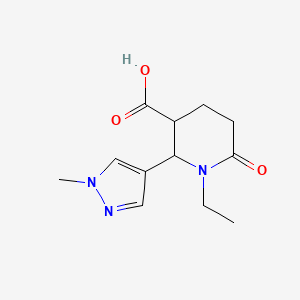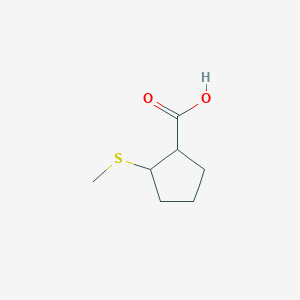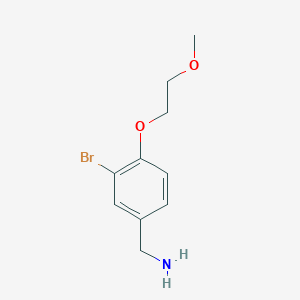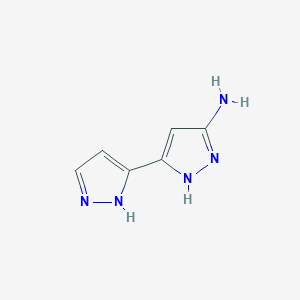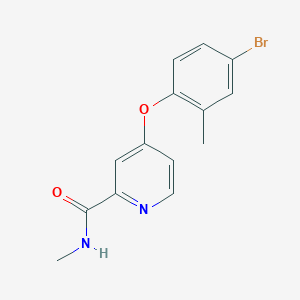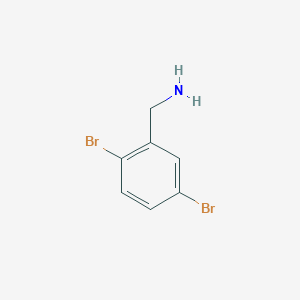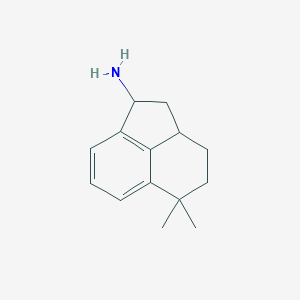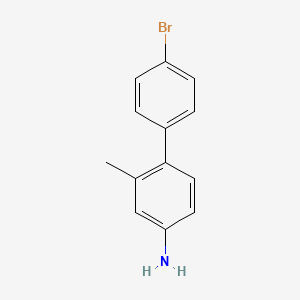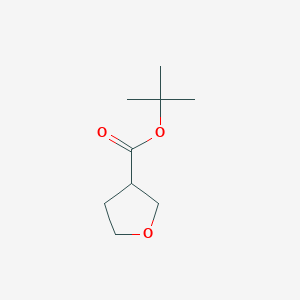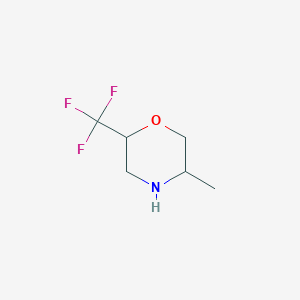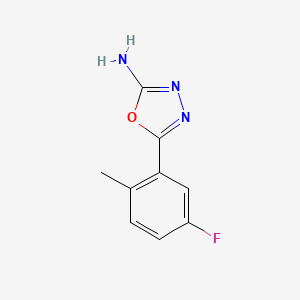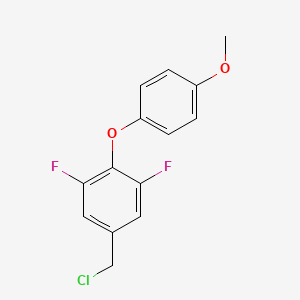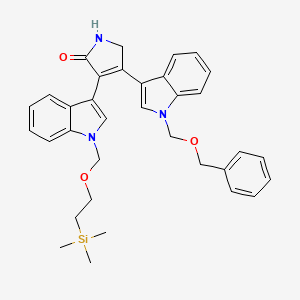
4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one
Descripción general
Descripción
The compound is a complex organic molecule with two indole groups and a pyrrole group. Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the indole and pyrrole groups means that the compound would have aromatic stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyrrole groups, as well as the benzyloxymethyl and trimethylsilyl groups. Indoles are known to undergo electrophilic substitution reactions more readily than benzene .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Functionalized Pyrroles
- Ab Initio Crystal Structure Determination : Research has focused on the crystal structure determination of chain-functionalized pyrroles, which are considered active candidates for antitumoral agents. These studies utilize synchrotron X-ray powder diffraction data to obtain detailed crystallographic information, which is essential for understanding the physical and chemical properties of such compounds (Silva et al., 2012).
Chemical Transformations and Reactivity
- Three-Component Reactions : The transformation of tetrahydro-pyrrolobenzodiazepines through a three-component reaction involving methyl propiolate and indole has been studied. This process results in the formation of substituted pyrroles, showcasing the compound's reactivity and potential for creating diverse molecular structures (Voskressensky et al., 2014).
Potential Applications in Drug Discovery
- Antitumor Activity : The synthesis and testing of various indole derivatives have shown promising antitumor activity. These compounds undergo a series of transformations to produce new classes of antineoplastic agents, highlighting the potential of complex indole derivatives in cancer research (Nguyen et al., 1990).
Supramolecular Chemistry
- Supramolecular Aggregation : Studies on 4-aryl-6-(1H-indol-3-yl) derivatives have explored their supramolecular aggregation behavior. Understanding how these molecules interact and form larger structures can be crucial for the development of new materials and nanotechnology applications (Low et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(phenylmethoxymethyl)indol-3-yl]-4-[1-(2-trimethylsilylethoxymethyl)indol-3-yl]-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O3Si/c1-41(2,3)18-17-39-23-37-21-30(27-14-8-10-16-32(27)37)33-28(19-35-34(33)38)29-20-36(31-15-9-7-13-26(29)31)24-40-22-25-11-5-4-6-12-25/h4-16,20-21H,17-19,22-24H2,1-3H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIITZFCGHFDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=CC=CC=C21)C3=C(CNC3=O)C4=CN(C5=CC=CC=C54)COCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
